Methyl 4-iodo-3-(trifluoromethyl)benzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-iodo-3-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3IO2/c1-15-8(14)5-2-3-7(13)6(4-5)9(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHBVHFIZYIFAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-iodo-3-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the iodination of methyl 3-(trifluoromethyl)benzoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the para position relative to the trifluoromethyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodo-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or ethanol.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products
Substitution: Formation of substituted benzoates, such as methyl 4-azido-3-(trifluoromethyl)benzoate.
Coupling: Formation of biaryl compounds, such as methyl 4-(phenyl)-3-(trifluoromethyl)benzoate.
Reduction: Formation of methyl 4-iodo-3-(trifluoromethyl)benzyl alcohol.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-iodo-3-(trifluoromethyl)benzoate is primarily utilized in the synthesis of biologically active compounds. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable building block in drug design.
Antimicrobial Activity
Research has indicated that derivatives of this compound can exhibit significant antimicrobial properties. A study highlighted that the introduction of a trifluoromethyl group at the para position of aromatic compounds often leads to improved potency against various pathogens. For instance, modifications involving this compound have shown promising results in inhibiting bacterial growth, as evidenced by Minimum Inhibitory Concentration (MIC) studies .
Anti-Tuberculosis Research
In vivo studies have been conducted to evaluate the efficacy of compounds derived from this compound against Mycobacterium tuberculosis. Although some derivatives demonstrated moderate activity, further optimization is required to enhance their therapeutic effectiveness . The compound's structure allows for modifications that could improve its bioavailability and reduce toxicity.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules.
Synthesis of Trifluoromethylated Compounds
This compound can be employed in various coupling reactions, including Suzuki and Sonogashira reactions, to synthesize trifluoromethylated aryl compounds. These reactions are crucial for developing new materials with enhanced properties .
Reaction with Nucleophiles
The iodo substituent in this compound makes it an excellent electrophile for nucleophilic substitution reactions. This characteristic enables the introduction of various functional groups, which can further diversify the chemical space for potential applications in pharmaceuticals and agrochemicals .
Material Science Applications
The unique properties of this compound have implications in material science.
Development of Advanced Materials
Due to its trifluoromethyl group, this compound can be incorporated into polymers and coatings that require enhanced chemical resistance and thermal stability. Such materials are valuable in electronics and protective coatings where durability is paramount .
Fluorescent Probes
The compound's structural attributes allow it to be used as a precursor for fluorescent probes in biological imaging. The incorporation of fluorinated groups can improve the photostability and brightness of these probes, facilitating advanced imaging techniques in cellular biology .
Mechanism of Action
The mechanism of action of methyl 4-iodo-3-(trifluoromethyl)benzoate depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex structures. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The iodine and trifluoromethyl groups in the target compound occupy the 4- and 3-positions, respectively, creating a sterically hindered and electron-deficient aromatic ring. In contrast, 2-Iodo-4-(trifluoromethyl)benzoic acid (CAS: 1488423-65-9) places these groups at the 2- and 4-positions, reducing steric hindrance but increasing electronic asymmetry .
- Functional Groups: Replacement of the methyl ester with a carboxylic acid (e.g., 2-Iodo-4-(trifluoromethyl)benzoic acid) enhances polarity, improving aqueous solubility but limiting compatibility with non-polar reaction media . Conversely, the hydroxyl group in Methyl 4-iodo-3-hydroxybenzoate increases reactivity in nucleophilic substitutions, albeit at the cost of reduced stability under acidic conditions .
Research Findings and Data Gaps
- Synthetic Pathways : Evidence suggests that methyl esters like the target compound are synthesized via alkylation of hydroxy precursors (e.g., Methyl 4-hydroxy-3-(trifluoromethyl)benzoate with iodinating agents) . However, exact protocols for the target compound remain undocumented.
- Thermal Properties: The absence of boiling point data for this compound limits insights into its purification methods. In contrast, analogs like Methyl 4-amino-3-(trifluoromethyl)benzoate are well-characterized, with documented melting points (e.g., 62% yield after crystallization in chloroform) .
Biological Activity
Methyl 4-iodo-3-(trifluoromethyl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a trifluoromethyl group and iodine substituents. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆F₃IO₂ |
| Molecular Weight | Approximately 330.04 g/mol |
| Functional Groups | Iodine, trifluoromethyl |
The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes, while the iodine atom can engage in halogen bonding, which stabilizes interactions with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The trifluoromethyl group can form hydrogen bonds, while the iodine atom may participate in halogen bonding, modulating enzyme activity or receptor functions. This makes it a candidate for investigating enzyme inhibition and protein-ligand interactions .
Biological Activity
Research indicates that this compound exhibits potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Notably, compounds with similar structures have demonstrated promising results in various studies:
- Antiviral Properties : Its structural features suggest potential applications in antiviral drug development.
- Anticancer Activity : Similar compounds have been explored for their anticancer effects, indicating that this compound may also possess such activity.
Case Studies and Research Findings
- Enzyme Inhibition Studies : In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. These findings suggest its potential role as a therapeutic agent targeting metabolic disorders .
- Protein-Ligand Interaction : Research has highlighted the compound's ability to form stable complexes with various proteins, enhancing our understanding of its mechanism of action. This property is crucial for drug design, particularly in targeting diseases where protein interactions are pivotal .
- Synthesis and Structure-Activity Relationship (SAR) : A study focused on synthesizing derivatives of this compound revealed that modifications to the trifluoromethyl and iodine substituents significantly affect biological activity. This underscores the importance of structural optimization in drug development .
Q & A
Q. What are the established synthetic routes for Methyl 4-iodo-3-(trifluoromethyl)benzoate, and what critical parameters influence yield?
Methodological Answer: The synthesis typically involves esterification of 4-iodo-3-(trifluoromethyl)benzoic acid using methylating agents like methyl iodide or dimethyl sulfate. A base (e.g., K₂CO₃) is required to deprotonate the carboxylic acid. Solvent choice (e.g., DMF or acetone) and reaction temperature (60–80°C) significantly impact yield. For example, analogous methyl benzoate derivatives are synthesized via nucleophilic acyl substitution under reflux conditions . Critical Parameters:
- Purity of starting materials (avoid halogen exchange side reactions).
- Strict control of moisture (to prevent hydrolysis).
- Use of anhydrous conditions for optimal methyl ester formation.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
Methodological Answer:
- ¹H/¹³C NMR : The trifluoromethyl group (-CF₃) appears as a singlet in ¹⁹F NMR (δ ≈ -60 to -65 ppm) . The aromatic protons adjacent to electron-withdrawing groups (iodo, -CF₃) resonate downfield (δ 7.8–8.5 ppm in ¹H NMR).
- Mass Spectrometry (EI-MS) : Expect a molecular ion peak at m/z ≈ 344 (C₉H₆F₃IO₂⁺), with fragment ions corresponding to loss of COOCH₃ (m/z 273) and I⁻ (m/z 145) .
- IR Spectroscopy : Strong C=O stretch at ~1720 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.
Q. Table 1: Estimated Physicochemical Properties (Based on Analogous Compounds)
Advanced Research Questions
Q. How can researchers resolve contradictory crystallographic data between X-ray diffraction and spectroscopic analyses for this compound derivatives?
Methodological Answer: Contradictions often arise from polymorphism or disordered crystal packing. Strategies include:
- SHELX Refinement : Use single-crystal X-ray data with SHELXL for precise refinement of heavy atoms (iodine) and CF₃ group orientation .
- DFT Calculations : Compare experimental NMR/IR data with computational models (e.g., Gaussian) to validate molecular geometry .
- Thermal Analysis (DSC/TGA) : Identify polymorphic transitions or decomposition events affecting crystallographic interpretations .
Q. What strategies optimize palladium-catalyzed cross-coupling reactions involving the iodo substituent in this compound?
Methodological Answer: The iodo group is superior to bromo/chloro in Suzuki-Miyaura couplings due to faster oxidative addition. Key optimizations:
- Catalyst System : Use Pd(PPh₃)₄ with ligand additives (e.g., SPhos) to enhance stability .
- Solvent/Base : Employ toluene/EtOH (3:1) with K₂CO₃ for efficient dehalogenation.
- Temperature : Reactions typically proceed at 80–100°C; microwave-assisted synthesis reduces time (20–30 min at 120°C) .
Note: Monitor for competing hydrolysis of the ester group under basic conditions.
Q. How does the electronic influence of the trifluoromethyl and iodo substituents affect the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
Methodological Answer: The -CF₃ and -I groups are meta-directing and electron-withdrawing, activating the aromatic ring toward SNAr at the para position to iodine. Key considerations:
- Reactivity Hierarchy : -CF₃ exerts a stronger deactivating effect than -I, directing nucleophiles to the less hindered position.
- Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity of attacking species (e.g., amines, thiols).
- Leaving Group Stability : Iodide’s poor leaving ability in SNAr necessitates strong bases (e.g., NaH) or transition metal catalysts for efficient substitution .
Q. What experimental precautions are critical for handling this compound in hydrolytic studies?
Methodological Answer:
- Moisture Control : Conduct reactions under inert atmosphere (N₂/Ar) to prevent ester hydrolysis.
- pH Monitoring : Hydrolysis under basic conditions (NaOH/EtOH) proceeds rapidly; use buffered solutions (pH 7–9) for controlled studies .
- Byproduct Analysis : Characterize hydrolyzed products (4-iodo-3-(trifluoromethyl)benzoic acid) via LC-MS to confirm reaction completion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
